2-Bromo-6-fluoropyridine
Overview
Description
2-Bromo-6-fluoropyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom at the second position and a fluorine atom at the sixth position on the pyridine ring. This compound is of particular interest in medicinal chemistry and materials science due to its potential to undergo various chemical transformations.
Synthesis Analysis
The synthesis of halogenated pyridines, including 2-bromo-6-fluoropyridine, often involves halogen dance reactions, as demonstrated in the synthesis of related compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate indicates the potential for incorporating 2-bromo-6-fluoropyridine into radiofluorination sequences . Furthermore, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation of 5-bromo-2-fluoropyridine suggests a pathway that could be adapted for the synthesis of 2-bromo-6-fluoropyridine10.
Molecular Structure Analysis
The molecular structure of 2-bromo-6-fluoropyridine is not directly discussed in the provided papers. However, the structural analysis of related compounds, such as the unsymmetrical tripod ligand containing a 6-bromo-2-pyridylmethyl and a 6-fluoro-2-pyridylmethyl group, provides insights into the steric and electronic effects of halogen substituents on pyridine rings .
Chemical Reactions Analysis
2-Bromo-6-fluoropyridine can participate in various chemical reactions due to the presence of reactive halogen atoms. For instance, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine demonstrates the potential for selective substitution reactions involving halogenated pyridines . The use of 2-bromo-6-isocyanopyridine in multicomponent chemistry highlights the reactivity of bromopyridines in forming complex molecules . Additionally, the cross-coupling reactions of bromopyridine derivatives, as studied for the synthesis of streptonigrin and lavendamycin, suggest that 2-bromo-6-fluoropyridine could be used in similar Pd-catalyzed reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-6-fluoropyridine are not explicitly detailed in the provided papers. However, the optical properties of related fluorophores synthesized from bromopyridine derivatives indicate that halogenated pyridines can significantly influence the photophysical characteristics of the resulting compounds . The radiosynthesis of 2-bromo-6-[(18)F]fluoropyridine and its use in transition metal-mediated chemistry also suggest that the compound has suitable properties for applications in positron emission tomography .
Scientific Research Applications
Synthesis and Chemical Transformations
- 2-Bromo-6-fluoropyridine is used in the synthesis of various chemical compounds. For example, it is involved in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through reactions such as ortho-lithiation and Suzuki reactions (Sutherland & Gallagher, 2003).
Radiosynthesis Applications
- This compound is used in radiosynthesis, particularly in the creation of 2-amino-5-[18F]fluoropyridines. These are prepared through a palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines (Pauton et al., 2019).
Antimicrobial Activity Research
- Novel compounds synthesized from 2-bromo-6-fluoropyridine have been evaluated for antimicrobial activity. These include N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives (Babu, Srinivasulu, & Kotakadi, 2015).
Applications in Organic Synthesis
- The compound plays a role in the chemoselective functionalization of related pyridine derivatives. For example, 5-bromo-2-chloro-3-fluoropyridine has been aminated using palladium catalysis, demonstrating the utility of 2-bromo-6-fluoropyridine in selective organic synthesis processes (Stroup et al., 2007).
Research in Photoelectron Spectroscopy
- 2-Bromo-6-fluoropyridine is studied in the context of photoelectron spectroscopy, helping in understanding the electronic structures of halopyridines (Caine et al., 1995).
Deprotonation Studies
- Research on deprotonation of fluoro aromatics has involved 2-bromo-6-fluoropyridine, contributing to the knowledge of chemical reactions involving lithium magnesates (Awad et al., 2004).
Medicinal Chemistry Research
- It is a precursor in the synthesis of pentasubstituted pyridines, which are valuable in medicinal chemistry (Wu et al., 2022).
Development of New Tracers for PET Imaging
- 2-Bromo-6-fluoropyridine is crucial in the development of new tracers for positron emission tomography (PET), showcasing its importance in medical imaging (Betts & Robins, 2014).
Multicomponent Chemistry
- It serves as a convertible isocyanide in multicomponent chemistry, demonstrated in the synthesis of potent opioids like carfentanil (van der Heijden et al., 2016).
Safety And Hazards
“2-Bromo-6-fluoropyridine” is classified as a combustible liquid . It is associated with several hazard statements including H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Future Directions
While the future directions of “2-Bromo-6-fluoropyridine” are not explicitly mentioned in the search results, it is known that fluoropyridines are important building blocks for bioactive medicinal molecules, advanced materials, and organometallic catalysts . They are used in the construction of supramolecular frames and dye-sensitized solar cells, as well as precursors of organometallic catalysts . Therefore, the future directions of “2-Bromo-6-fluoropyridine” could involve its use in these areas.
properties
IUPAC Name |
2-bromo-6-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDIKYIZXMYHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932219 | |
Record name | 2-Bromo-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoropyridine | |
CAS RN |
144100-07-2 | |
Record name | 2-Bromo-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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